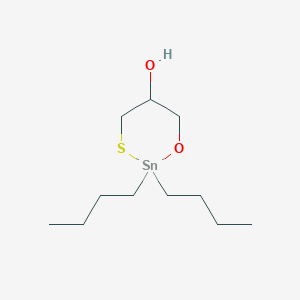
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol is an organotin compound that features a unique structure with a tin atom bonded to both carbon and oxygen atoms. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol typically involves the reaction of dibutyltin oxide with a suitable thiol and an alcohol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
化学反応の分析
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles, resulting in different organotin derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction yields.
科学的研究の応用
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can form coordination complexes with various biological molecules, affecting their function and activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of its use.
類似化合物との比較
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol can be compared with other organotin compounds such as:
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but with oxygen atoms instead of sulfur.
2,2-Dibutyl-1,3,2-dioxastannane: Another related compound with a different arrangement of oxygen atoms.
The uniqueness of this compound lies in its specific combination of tin, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
133302-04-2 |
|---|---|
分子式 |
C11H24O2SSn |
分子量 |
339.08 g/mol |
IUPAC名 |
2,2-dibutyl-1,3,2-oxathiastanninan-5-ol |
InChI |
InChI=1S/2C4H9.C3H7O2S.Sn/c2*1-3-4-2;4-1-3(5)2-6;/h2*1,3-4H2,2H3;3,5-6H,1-2H2;/q;;-1;+2/p-1 |
InChIキー |
JCICEFRXPBGKHM-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn]1(OCC(CS1)O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
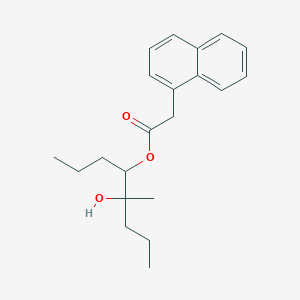


![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
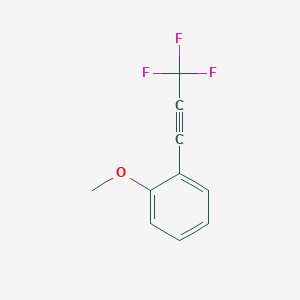
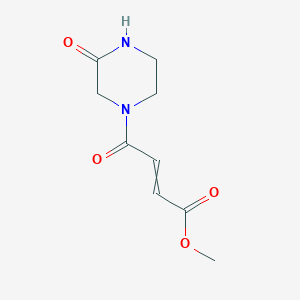
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
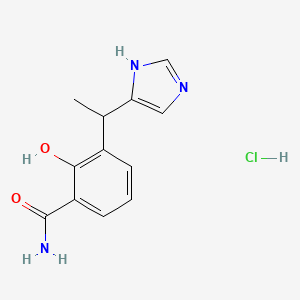
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
